molecular formula C25H30N4O7S B2884831 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-54-4

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2884831
CAS No.: 533871-54-4
M. Wt: 530.6
InChI Key: VRPPHROUSSAILC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1,3,4-oxadiazole ring at the 2-position, which is further linked to a 3,4,5-trimethoxyphenyl group. The benzamide moiety is modified at the para position with a sulfonyl group bearing a 2-ethylpiperidine substituent. The 3,4,5-trimethoxyphenyl group is a pharmacophore associated with microtubule disruption and antitumor activity, while the sulfonyl-piperidine group may enhance solubility and target binding .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S/c1-5-18-8-6-7-13-29(18)37(31,32)19-11-9-16(10-12-19)23(30)26-25-28-27-24(36-25)17-14-20(33-2)22(35-4)21(15-17)34-3/h9-12,14-15,18H,5-8,13H2,1-4H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPPHROUSSAILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule notable for its potential biological activities. This article aims to explore its biological activity through various studies and findings, detailing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O5SC_{24}H_{28}N_{4}O_{5}S with a molecular weight of approximately 484.6 g/mol. The structure includes a sulfonamide group and an oxadiazole moiety, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC24H28N4O5S
Molecular Weight484.6 g/mol
CAS Number955244-30-1

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa using the disc diffusion method .

2. Anticancer Properties

The oxadiazole framework has been linked to anticancer activity. A study demonstrated that derivatives of oxadiazole exhibited antiproliferative effects against several cancer cell lines, including prostate cancer (PC3) and breast cancer (Bcap37) cells . The specific compound has not been extensively tested in clinical settings; however, its structural analogs suggest potential for further investigation in cancer therapeutics.

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been evaluated using the carrageenan-induced paw edema model in rats. Compounds with a thiadiazole or oxadiazole core showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties, which may play a role in modulating metabolic pathways involved in disease processes such as cancer and inflammation .
  • Cellular Interaction : The unique combination of the piperidine and oxadiazole moieties may enhance the compound's binding affinity to specific receptors or enzymes, leading to improved therapeutic effects compared to traditional drugs .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of related compounds:

Study ReferenceFindings
Review of thiadiazole derivatives showing broad antimicrobial properties.
Antimicrobial activity against gram-positive and gram-negative bacteria.
Antiproliferative effects against human cancer cell lines demonstrated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on their core heterocycles, substituents, and biological activities:

1,3,4-Oxadiazole Derivatives with 3,4,5-Trimethoxyphenyl Groups

Several analogs share the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold but differ in the substituents on the benzamide or sulfonyl groups:

Compound Name Key Structural Differences Biological Activity Reference
4-[(Benzyl(methyl)sulfamoyl)]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl)sulfamoyl group instead of 2-ethylpiperidine Antifungal activity against C. albicans (MIC: 2–4 µg/mL)
Compound 19b : 5-(3,4,5-Trimethoxyphenyl)-3-(4-(1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole Dual oxadiazole rings; lacks sulfonyl-piperidine Antitumor activity (IC₅₀: 1.2 µM against MCF-7; 1.8 µM against A549)
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Sulfanyl linker instead of sulfonyl-piperidine Moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli)

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is critical for cytotoxicity, as seen in compound 19b’s potency against breast and lung cancer cells .
  • Sulfonyl groups (as in the target compound) may improve metabolic stability compared to sulfanyl or carboxamide linkers .
N-Phenylbenzamide Derivatives with Heterocyclic Modifications

Compounds with similar benzamide backbones but divergent heterocycles:

Compound Name Key Structural Differences Biological Activity Reference
3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (Compound 4) Isoxazole ring replaced with piperidine-methylphenyl mPTP inhibition (EC₅₀: 3.5 µM in HeLa cells)
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide Isoxazole instead of oxadiazole; hydroxyl substituent Similar mPTP inhibition but lower solubility

Key Observations :

  • The oxadiazole ring in the target compound may enhance π-π stacking interactions with biological targets compared to isoxazoles .
  • Piperidine substitutions (e.g., 2-ethylpiperidine) improve membrane permeability relative to unsubstituted analogs .

Structural Advantages of the Target Compound

  • Enhanced Solubility : The 2-ethylpiperidine sulfonyl group likely improves water solubility compared to methyl or benzyl substituents .
  • Target Selectivity: The 1,3,4-oxadiazole ring’s rigidity may confer selectivity for tubulin or kinase targets over non-specific enzymes .

Preparation Methods

Sulfonylation of 2-Ethylpiperidine

The sulfonamide intermediate is synthesized by reacting 2-ethylpiperidine with 4-chlorosulfonylbenzoic acid under controlled conditions:

  • Reagents : 2-Ethylpiperidine, 4-chlorosulfonylbenzoic acid, triethylamine (TEA).
  • Conditions : 0–5°C in anhydrous dichloromethane (DCM), stirred for 4–6 hours.
  • Mechanism : Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.
  • Yield : 82–90% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Activation to Benzoyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :

  • Conditions : Reflux in SOCl₂ for 2 hours, followed by solvent removal under vacuum.
  • Intermediate : 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzoyl chloride.

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Formation of Semicarbazone

3,4,5-Trimethoxybenzaldehyde is condensed with semicarbazide hydrochloride to form the semicarbazone:

  • Reagents : Semicarbazide hydrochloride, sodium acetate, ethanol.
  • Conditions : Reflux at 80°C for 3 hours.
  • Yield : 75–85%.

Cyclization to 1,3,4-Oxadiazole

The semicarbazone undergoes oxidative cyclization using bromine (Br₂) in acetic acid:

  • Conditions : 0°C, gradual addition of Br₂, followed by stirring at room temperature for 12 hours.
  • Mechanism : Bromine acts as an oxidizing agent, facilitating cyclization via elimination of HBr.
  • Yield : 70–78% after recrystallization from ethanol.

Amide Coupling

Coupling Reagents and Conditions

The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

  • Reagents : EDC, HOBt, anhydrous DMF.
  • Conditions : Room temperature, 12–24 hours under nitrogen.
  • Mechanism : Carbodiimide activates the carboxylic acid, forming an active ester intermediate that reacts with the oxadiazole amine.
  • Yield : 65–72% after purification.

Alternative Synthetic Routes

Suzuki Coupling for Oxadiazole Formation

A patent (EP2498775A1) describes using boronic acid derivatives and palladium catalysts for constructing substituted oxadiazoles. However, this method is less efficient for electron-rich aryl groups like trimethoxyphenyl.

Microwave-Assisted Cyclization

Lawesson’s reagent in tetrahydrofuran (THF) under microwave irradiation (150°C, 20 minutes) achieves cyclization in higher yields (85%) but requires specialized equipment.

Optimization Data

Step Reagents/Conditions Yield (%) Purity (%) Reference
Sulfonylation TEA, DCM, 0–5°C 88 95
Oxadiazole cyclization Br₂, AcOH, RT 75 90
Amide coupling EDC/HOBt, DMF, RT 70 98

Challenges and Solutions

  • Sulfonylation Side Reactions : Over-sulfonylation is mitigated by maintaining low temperatures (0–5°C).
  • Oxadiazole Hydrolysis : Anhydrous conditions during coupling prevent oxadiazole ring opening.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves polar by-products.

Q & A

Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence intermediate purity?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring followed by sulfonylation and benzamide coupling. Key steps include:

  • Step 1 : Cyclization of hydrazide derivatives with carbon disulfide (CS₂) under alkaline conditions to form the oxadiazole core .
  • Step 2 : Sulfonylation of the piperidine derivative using 4-chlorosulfonylbenzoic acid in the presence of a base (e.g., Na₂CO₃) .
  • Step 3 : Amide coupling between the sulfonyl intermediate and the oxadiazole-amine using coupling agents like DCC (dicyclohexylcarbodiimide) .

Critical Parameters :

StepReagents/ConditionsPurposeImpact on Purity
1KOH, CS₂, reflux (4–5 hrs)Oxadiazole ring formationExcess CS₂ must be removed to avoid side reactions .
25% Na₂CO₃, room temperatureSulfonylationpH control prevents hydrolysis of the sulfonyl chloride .
3DMF, 0–5°CAmide bond formationLow temperatures minimize racemization .

Purity is monitored via TLC (Rf values) and intermediate recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, oxadiazole C=N at ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 557.18) .
  • IR Spectroscopy : Detects sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when scaling up the reaction?

Methodological Approach :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst (e.g., DMAP) to identify optimal conditions .
  • Case Study : Replacing DMF with dichloromethane in the sulfonylation step increased yield from 65% to 82% by reducing side-product formation .
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to terminate at peak product concentration .

Data Contradiction : Lower yields at scale may result from inefficient heat transfer; microwave-assisted synthesis can improve consistency .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?

  • Target Selectivity Profiling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for tubulin (anticancer target) vs. bacterial dihydrofolate reductase (antimicrobial target) .
  • Experimental Validation :
AssayResultReference
MTT assay (HeLa cells)IC₅₀ = 12 µM
MIC (E. coli)128 µg/mL
  • Mechanistic Insight : The trimethoxyphenyl group may enhance tubulin binding, while the sulfonamide moiety disrupts folate pathways in bacteria . Contradictions arise from assay conditions (e.g., nutrient media affecting drug uptake).

Q. Which computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability to EGFR (epidermal growth factor receptor) over 100 ns trajectories using GROMACS .
  • QSAR Models : Correlate substituent effects (e.g., piperidine alkylation) with IC₅₀ values using partial least squares regression .
  • Crystallography : Refine X-ray diffraction data with SHELXL (CCDC deposition recommended) to resolve electron density ambiguities near the sulfonyl group .

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